![molecular formula C15H13NO2 B2780136 2-Amino-2-(9H-fluoren-2-yl)acetic acid CAS No. 1260004-33-8](/img/structure/B2780136.png)
2-Amino-2-(9H-fluoren-2-yl)acetic acid
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Description
“2-Amino-2-(9H-fluoren-2-yl)acetic acid” is a chemical compound with the linear formula C19H19NO5 . It is a derivative of glycine , which is one of the 20 standard amino acids used by organisms to build proteins. The compound is solid in its physical form .
Molecular Structure Analysis
The molecular weight of “2-Amino-2-(9H-fluoren-2-yl)acetic acid” is 341.36 . The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is attached to the nitrogen atom of the amino acid, protecting it from unwanted reactions during synthesis .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . More specific physical and chemical properties like solubility, density, and refractive index are not provided in the sources I found.Safety and Hazards
properties
IUPAC Name |
2-amino-2-(9H-fluoren-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-14(15(17)18)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJYGBFOCULTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53419122 |
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